3-(1H-pyrazol-1-yl)piperidine
Overview
Description
3-(1H-pyrazol-1-yl)piperidine is a heterocyclic compound that features a pyrazole ring attached to a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Mechanism of Action
Target of Action
Similar compounds have been known to target protein serine/threonine-protein kinase b-raf . The role of these targets is crucial in various biological processes, including cell growth, differentiation, and apoptosis.
Mode of Action
It is suggested that the combined effect of two nitrogen atoms in the pyrazole ring reduces the charge density at carbon-3 and carbon-5, making them vacant for attack by electrophilic reagents .
Biochemical Pathways
Similar compounds have been known to affect various pathways, including those involved in cell growth, differentiation, and apoptosis .
Pharmacokinetics
It is known that similar compounds are highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
Similar compounds have been known to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(1H-pyrazol-1-yl)piperidine. For instance, the compound’s solubility can be affected by the pH of the environment . Additionally, certain conditions may facilitate or hinder the compound’s interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrazol-1-yl)piperidine typically involves the cyclization of appropriate precursors. One common method is the reaction of piperidine with pyrazole derivatives under controlled conditions. For instance, a common synthetic route involves the reaction of piperidine with 1H-pyrazole-1-carboxaldehyde in the presence of a base such as sodium hydride or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
3-(1H-pyrazol-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated pyrazole derivatives.
Scientific Research Applications
3-(1H-pyrazol-1-yl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-pyrazol-3-yl)piperidine
- 1-(1H-pyrazol-1-yl)piperidine
- 3-(1H-pyrazol-5-yl)piperidine
Uniqueness
3-(1H-pyrazol-1-yl)piperidine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The position of the pyrazole ring attachment to the piperidine ring can significantly affect its interaction with molecular targets and its overall pharmacokinetic properties .
Properties
IUPAC Name |
3-pyrazol-1-ylpiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-3-8(7-9-4-1)11-6-2-5-10-11/h2,5-6,8-9H,1,3-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEZWSXZQCHUEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211541-73-9 | |
Record name | 3-(1H-pyrazol-1-yl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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